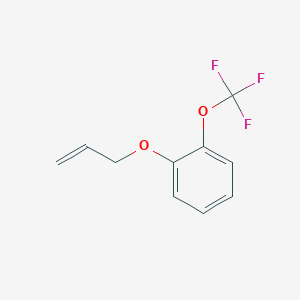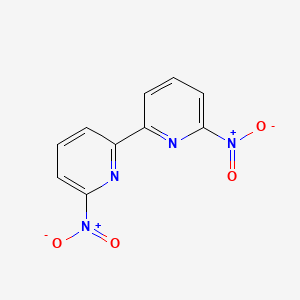
2-Nitro-6-(6-nitro-2-pyridyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Dinitro-2,2’-bipyridine is a nitrogen-containing heterocyclic compound that belongs to the bipyridine family This compound is characterized by the presence of two nitro groups attached to the 6 and 6’ positions of the bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dinitro-2,2’-bipyridine typically involves the nitration of 2,2’-bipyridine. One common method is the reaction of 2,2’-bipyridine with a nitrating mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6 and 6’ positions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of 6,6’-Dinitro-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
6,6’-Dinitro-2,2’-bipyridine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups which are already in a high oxidation state.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 6,6’-Diamino-2,2’-bipyridine.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Oxidation: Oxidized bipyridine derivatives, though these reactions are less common.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6,6’-Dinitro-2,2’-bipyridine largely depends on its ability to coordinate with metal ions. The nitro groups enhance the electron-withdrawing properties of the compound, making it an effective ligand for metal coordination. This coordination can influence various molecular targets and pathways, including catalytic processes and biological interactions. The compound’s ability to form stable complexes with metals is key to its function in catalysis and materials science .
Comparison with Similar Compounds
6,6’-Dinitro-2,2’-bipyridine can be compared with other bipyridine derivatives:
3,3’-Dinitro-2,2’-bipyridine: Similar in structure but with nitro groups at the 3 and 3’ positions, leading to different electronic properties and reactivity.
6,6’-Diamino-2,2’-bipyridine: The reduced form of 6,6’-Dinitro-2,2’-bipyridine, with amino groups instead of nitro groups, resulting in different chemical behavior and applications.
2,2’-Bipyridine-6,6’-dicarboxylic acid: A derivative with carboxylic acid groups, used in different applications such as metal-organic frameworks and coordination polymers.
These comparisons highlight the unique properties of 6,6’-Dinitro-2,2’-bipyridine, particularly its strong electron-withdrawing nitro groups that influence its reactivity and applications.
Properties
Molecular Formula |
C10H6N4O4 |
|---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
2-nitro-6-(6-nitropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6N4O4/c15-13(16)9-5-1-3-7(11-9)8-4-2-6-10(12-8)14(17)18/h1-6H |
InChI Key |
ZCZJNRAISKXLCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)[N+](=O)[O-])C2=NC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12828011.png)

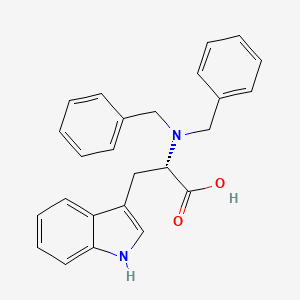

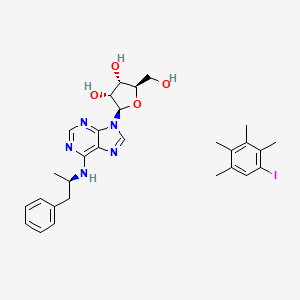


![2-methyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12828062.png)
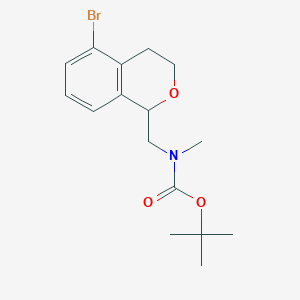
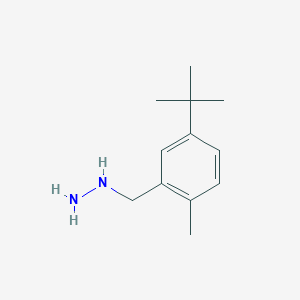
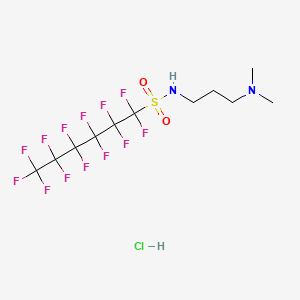
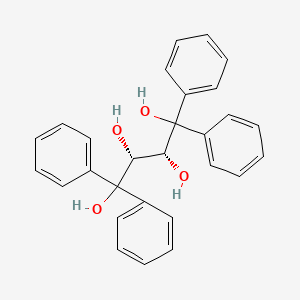
![1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B12828103.png)
